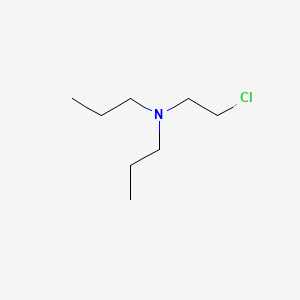![molecular formula C12H22N4O B8752944 N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a diisopropylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(diisopropylamino)ethyl chloride, which is then reacted with imidazole-1-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide include:
- 2-(diisopropylamino)ethyl chloride hydrochloride
- N-(2-chloroethyl)-N-diisopropylamine hydrochloride
- 2-(diisopropylamino)ethyl methacrylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazole ring and the diisopropylaminoethyl group.
Propriétés
Formule moléculaire |
C12H22N4O |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-10(2)16(11(3)4)8-6-14-12(17)15-7-5-13-9-15/h5,7,9-11H,6,8H2,1-4H3,(H,14,17) |
Clé InChI |
MSKMBXDBXGKGAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCNC(=O)N1C=CN=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


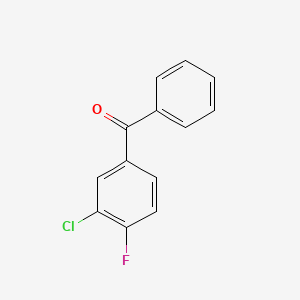
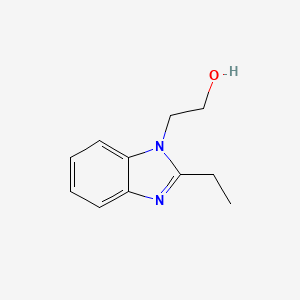
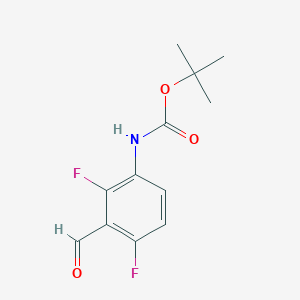
![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)
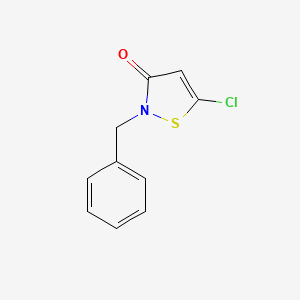
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctadecyl ester](/img/structure/B8752896.png)
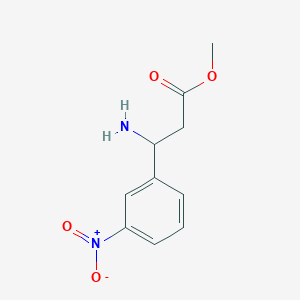
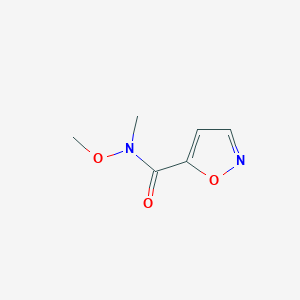
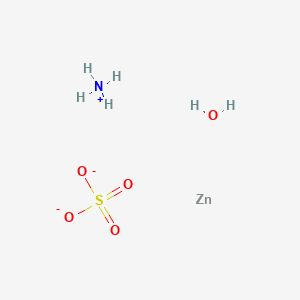
![4-[N-(3-chlorophenyl)formimidoyl]phenol](/img/structure/B8752918.png)
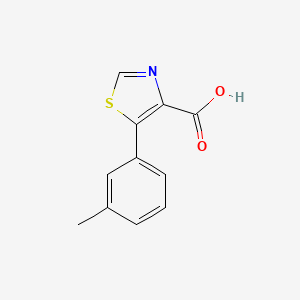
![beta-D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8752922.png)
